2-Fluoro-4-(2-methylpropyl)aniline
Description
2-Fluoro-4-(2-methylpropyl)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the ortho-position (C2) and a branched 2-methylpropyl (isobutyl) group at the para-position (C4) of the benzene ring. Its structural features—fluorine substitution and bulky alkyl groups—impart unique physicochemical properties, such as altered solubility, electronic effects, and steric hindrance, which are critical in synthetic chemistry and material science.
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWBWUHFPWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-methylpropyl)aniline typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-fluoro-4-(2-methylpropanoyl)benzene.
Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam and hydrochloric acid (Clemmensen reduction) to yield 2-fluoro-4-(2-methylpropyl)benzene.
Amination: Finally, the nitro group is introduced via nitration, followed by reduction to the amine using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
2-Fluoro-4-(2-methylpropyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
2-Methyl-4-heptafluoroisopropylaniline (CAS 238098-26-5)
- Molecular Formula : C₁₀H₈F₇N
- Molecular Weight : 275.17 g/mol
- Substituents : A methyl group at C2 and a heptafluoroisopropyl group (-C(CF₃)₂F) at C4.
- Key Differences :
- The heptafluoroisopropyl group introduces seven fluorine atoms, significantly increasing molecular weight (275.17 vs. ~153.21 g/mol) and electronegativity compared to the isobutyl group in the target compound.
- Enhanced lipophilicity and thermal stability due to the perfluorinated substituent, making it suitable for high-performance materials and hydrophobic coatings .
- Applications : Used in industrial research, particularly in fluoropolymer synthesis and agrochemical intermediates .
4-Fluoro-2-methylaniline (CAS 452-71-1)
- Molecular Formula : C₇H₈FN
- Molecular Weight : 125.14 g/mol
- Substituents : A fluorine atom at C4 and a methyl group at C2.
- ~153.21 g/mol). Reduced steric hindrance, favoring reactivity in nucleophilic aromatic substitution reactions.
- Applications : Primarily utilized as a laboratory reagent for synthesizing dyes and pharmaceuticals .
2-Nitro-4-trifluoromethylaniline (CAS 400-98-6)
- Molecular Formula : C₇H₅F₃N₂O₂
- Molecular Weight : 206.12 g/mol
- Substituents: A nitro group (-NO₂) at C2 and a trifluoromethyl (-CF₃) group at C4.
- Key Differences: The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating alkyl group in the target compound.
- Applications: Limited data available, but nitroaniline derivatives are often intermediates in explosive or pesticide manufacturing .
Comparative Data Table
Research Findings and Trends
- Fluorination Impact : The presence of fluorine atoms and perfluorinated groups (e.g., heptafluoroisopropyl) drastically alters solubility and bioactivity. For instance, 2-Methyl-4-heptafluoroisopropylaniline’s fluorination enhances resistance to metabolic degradation, making it valuable in long-lasting agrochemicals .
- Steric Effects : Bulky substituents like isobutyl or heptafluoroisopropyl reduce reactivity in sterically demanding reactions compared to smaller analogs like 4-Fluoro-2-methylaniline .
- Commercial Viability : The discontinued status of this compound may reflect challenges in synthesis, stability, or regulatory restrictions compared to more stable fluorinated analogs.
Biological Activity
Overview
2-Fluoro-4-(2-methylpropyl)aniline is an organic compound characterized by the molecular formula C10H14FN. This compound is a derivative of aniline, where a fluorine atom is positioned ortho to the amino group, and a 2-methylpropyl group is located at the para position. Its unique structure suggests potential applications in various fields, including pharmaceuticals and organic synthesis.
- Molecular Weight : 167.22 g/mol
- CAS Number : 1343739-71-8
- Structure : The compound features a fluorine atom and a branched alkyl group, which may influence its biological activity and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition zones, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 32 | 15 |
| Staphylococcus aureus | 16 | 20 |
| Pseudomonas aeruginosa | 64 | 12 |
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound against various cancer cell lines, including breast and colon cancer. The compound was shown to induce apoptosis in these cells through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased sub-G1 phase population, indicative of apoptosis.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could act on various receptors, influencing signaling pathways associated with growth and survival.
Applications in Research
This compound has been utilized as an intermediate in the synthesis of more complex organic compounds. Its unique substituents allow for modifications that can enhance biological activity or tailor properties for specific applications.
Comparison with Similar Compounds
The biological activities of this compound can be compared to similar compounds such as:
- 2-Fluoroaniline : Lacks the branched alkyl group; generally shows lower antimicrobial activity.
- 4-(2-Methylpropyl)aniline : Does not contain fluorine; may exhibit different reactivity profiles.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Fluoroaniline | Moderate | Low |
| 4-(2-Methylpropyl)aniline | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
